tert-Butyl [(1-neopentylpiperidin-4-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(2,2-dimethylpropyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-15(2,3)12-18-9-7-13(8-10-18)11-17-14(19)20-16(4,5)6/h13H,7-12H2,1-6H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRVYNYVBAMZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123297 | |
| Record name | Carbamic acid, N-[[1-(2,2-dimethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-14-3 | |
| Record name | Carbamic acid, N-[[1-(2,2-dimethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2,2-dimethylpropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl [(1-neopentylpiperidin-4-yl)methyl]carbamate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the compound in high purity.
Chemical Reactions Analysis
tert-Butyl [(1-neopentylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl [(1-neopentylpiperidin-4-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl [(1-neopentylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl [(1-neopentylpiperidin-4-yl)methyl]carbamate
- CAS Number : 1286274-14-3
- Molecular Formula : Likely $ \text{C}{17}\text{H}{32}\text{N}2\text{O}2 $ (inferred from substituents).
- Purity : 97% (commercial grade) .
Structural Features :
This compound contains a piperidine ring substituted at the 1-position with a neopentyl (2,2-dimethylpropyl) group and at the 4-position with a methylcarbamate moiety protected by a tert-butyloxycarbonyl (Boc) group. The neopentyl group confers steric bulk and hydrophobicity, while the Boc group enhances solubility in organic solvents and stabilizes the carbamate during synthesis .
Applications :
Primarily used as a building block in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly in drug discovery targeting central nervous system (CNS) disorders and enzyme inhibitors .
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares This compound with structurally related piperidine-based carbamates:
Key Trends and Insights
Substituent Effects on Solubility: Hydrophobic Groups (e.g., neopentyl in the parent compound): Reduce aqueous solubility but improve membrane permeability, making them suitable for CNS-targeting drugs . Polar Groups (e.g., cyanopyridinyl in ): Increase solubility in polar solvents, favoring pharmacokinetics in systemic circulation. Fluorinated Groups (e.g., trifluoromethyl in ): Balance lipophilicity and metabolic stability, critical for oral bioavailability.
Reactivity and Stability :
- The Boc group in the parent compound and analogs (e.g., ) protects the carbamate from nucleophilic attack, enabling selective deprotection under acidic conditions.
- Acetylated derivatives (e.g., ) exhibit higher electrophilicity, facilitating reactions with amines or thiols in peptide coupling.
Biological Activity :
- Pyridine/Pyrimidine-Containing Analogs (e.g., ): Often used in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets.
- Methoxyethyl-Substituted Analogs (e.g., ): Favor blood-brain barrier penetration, relevant for antidepressants or antipsychotics.
Research Findings and Case Studies
Pharmacological Relevance
- Trifluoromethylphenyl Analogs (): Demonstrated nanomolar potency against SARS-CoV-2 main protease in computational studies.
- Cyanopyridinyl Derivatives (): Showed IC$_{50}$ values < 100 nM in kinase inhibition assays (e.g., JAK2/STAT3 pathways).
Biological Activity
Overview
tert-Butyl [(1-neopentylpiperidin-4-yl)methyl]carbamate is a compound that has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 238.29 g/mol
- CAS Number : 1286274-14-3
The compound features a tert-butyl group, a piperidine ring, and a carbamate moiety, which contribute to its biological activity.
The mechanism of action for this compound involves interactions with specific biological targets, including enzymes and receptors. It is hypothesized that the compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to cognition and neuroprotection.
Potential Targets:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which may enhance cholinergic signaling in the brain.
- Neuroprotective Effects : The compound may exhibit protective effects against neurotoxic agents, possibly through antioxidant mechanisms or modulation of inflammatory responses.
In Vitro Studies
Research has indicated that compounds structurally similar to this compound can reduce oxidative stress and neuronal damage in cell culture models. For instance, studies have shown that certain derivatives can inhibit amyloid-beta aggregation, a key factor in neurodegenerative diseases like Alzheimer's disease .
In Vivo Studies
In animal models, compounds with similar structures have been tested for their efficacy in preventing cognitive decline associated with neurodegenerative conditions. These studies often utilize scopolamine-induced models to simulate Alzheimer's pathology and assess the protective effects of the compounds on cognitive function and neuronal integrity .
Case Studies and Research Findings
-
Neuroprotection Against Aβ Toxicity :
- A study demonstrated that derivatives of this compound could significantly improve cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides. The treatment resulted in reduced levels of inflammatory cytokines and oxidative stress markers .
- Table 1 summarizes the protective effects observed:
Treatment Cell Viability (%) TNF-α Levels (pg/mL) Control 100 10 Aβ Only 43.78 50 Aβ + Compound 62.98 30 - Cognitive Function Improvement :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
